molecular formula C5H7N3O3 B2786331 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide CAS No. 875489-09-1

5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide

Cat. No. B2786331
CAS RN: 875489-09-1
M. Wt: 157.129
InChI Key: QPERVLYUINXLJP-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide, also known as HOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HOC is a derivative of oxazole that has a hydrazide functional group attached to it.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide is not fully understood. However, it has been proposed that 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide exerts its biological activity by reacting with thiol-containing biomolecules such as glutathione and cysteine. The reaction between 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide and thiol-containing biomolecules leads to the formation of a thiosemicarbazone derivative, which has been shown to have biological activity.
Biochemical and Physiological Effects:
5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has antimicrobial activity against various bacterial and fungal strains. 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has also been shown to have antitumor activity against various cancer cell lines. In addition, 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide in lab experiments is its simple synthesis method. 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide can be synthesized using readily available starting materials and the reaction proceeds at room temperature. In addition, 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has been shown to have biological activity, which makes it a useful tool for studying various biological processes. However, one of the limitations of using 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide. One of the future directions is to explore the potential of 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide as a therapeutic agent for various diseases. Another future direction is to investigate the mechanism of action of 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide in more detail. In addition, future research can focus on improving the solubility of 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide in water, which would make it easier to work with in aqueous solutions. Furthermore, 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide can be used as a building block to synthesize various functional materials, and future research can explore the potential of 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide-based materials in various applications.

Synthesis Methods

5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-formyl-2-hydroxybenzoxazole with hydrazine hydrate in the presence of acetic acid. The reaction proceeds at room temperature and yields 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide as a white crystalline solid. The purity of 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide can be improved by recrystallization from hot water.

Scientific Research Applications

5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has been used as a probe to study the enzymatic activity of glyoxalase I. In materials science, 5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide has been used as a building block to synthesize various functional materials such as metal-organic frameworks.

properties

IUPAC Name

5-(hydroxymethyl)-1,2-oxazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c6-7-5(10)4-1-3(2-9)11-8-4/h1,9H,2,6H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERVLYUINXLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)NN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-1,2-oxazole-3-carbohydrazide

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